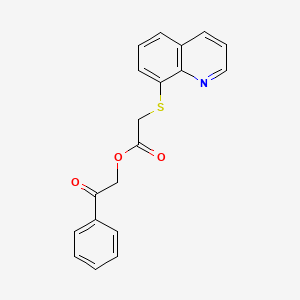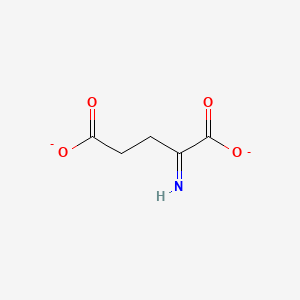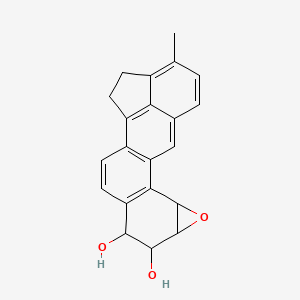
5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol
Vue d'ensemble
Description
5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol is a complex organic compound with a molecular formula of C21H36N2O It is characterized by the presence of a piperidine ring, a phenyl group, and a hydroxyl group attached to a hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The starting material, 3-piperidin-1-ylpropylamine, is reacted with an appropriate alkylating agent to introduce the hexane chain.
Addition of the Phenyl Group: The intermediate product is then subjected to a Friedel-Crafts alkylation reaction to attach the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or modified piperidine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to receptors or enzymes, modulating their activity. This can lead to various biological effects, such as pain relief or anti-inflammatory responses. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol: Lacks the methyl group at the 5-position.
5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)pentan-1-ol: Has a shorter carbon chain.
5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)heptan-1-ol: Has a longer carbon chain.
Uniqueness
5-Methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol is unique due to its specific combination of functional groups and molecular structure. The presence of the methyl group at the 5-position and the specific length of the carbon chain contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-methyl-1-phenyl-2-(3-piperidin-1-ylpropylamino)hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O/c1-18(2)12-13-20(21(24)19-10-5-3-6-11-19)22-14-9-17-23-15-7-4-8-16-23/h3,5-6,10-11,18,20-22,24H,4,7-9,12-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKRSLHZSDCGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C1=CC=CC=C1)O)NCCCN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908338 | |
| Record name | 5-Methyl-1-phenyl-2-{[3-(piperidin-1-yl)propyl]amino}hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103360-62-9 | |
| Record name | α-[4-Methyl-1-[[3-(1-piperidinyl)propyl]amino]pentyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103360-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mlv 5860 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103360629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-1-phenyl-2-{[3-(piperidin-1-yl)propyl]amino}hexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1219403.png)
![4-[[4-(1-Pyrrolidinyl)-2-quinazolinyl]amino]phenol](/img/structure/B1219406.png)










